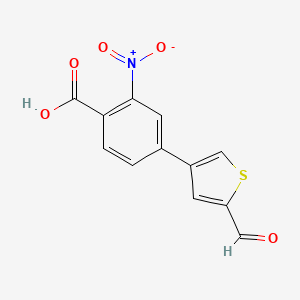
4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% (4-FMT-3-MBA) is a novel small molecule that has recently been investigated for its potential as a therapeutic agent. It is a member of the formylthiophen family, which is a group of compounds that contains a formyl group and a thiophene ring. 4-FMT-3-MBA is a derivative of the formylthiophen family that is composed of both a formyl group and a methoxybenzoic acid group. This compound has been studied for its potential therapeutic effects, as well as its ability to act as a synthetic intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% is not fully understood. However, it is believed that 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% is able to interact with certain proteins and enzymes in the body, resulting in the inhibition of certain processes. For example, 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% has been shown to inhibit the growth of certain cancer cells by interacting with certain proteins and enzymes involved in the cell cycle. Additionally, 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% has been shown to inhibit the growth of certain bacteria by interacting with certain proteins and enzymes involved in bacterial metabolism.
Biochemical and Physiological Effects
4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% has been studied for its potential to have various biochemical and physiological effects. In terms of biochemical effects, 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% has been shown to inhibit the growth of certain cancer cells, as well as certain bacteria. Additionally, 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% has been shown to act as an antioxidant and to inhibit the production of certain enzymes. In terms of physiological effects, 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% has been studied for its ability to reduce inflammation and to reduce pain.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% in laboratory experiments include its low toxicity and its ability to act as a synthetic intermediate in the production of other compounds. Additionally, 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% has been studied for its potential to have various therapeutic effects, such as the inhibition of the growth of certain cancer cells. However, there are some limitations to using 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% in laboratory experiments. For example, 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% is not widely available and is relatively expensive. Additionally, the mechanism of action of 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% is not fully understood, which can limit its use in certain experiments.
Future Directions
For the research of 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% include further studies into its potential therapeutic effects, as well as its potential to act as a synthetic intermediate in the production of other compounds. Additionally, further research is needed to better understand the mechanism of action of 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% and to identify the proteins and enzymes that it interacts with. Furthermore, further research is needed to investigate the potential side effects of 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% and to determine the optimal dosage for therapeutic applications. Finally, further research is needed to identify new compounds that may be derived from 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95%.
Synthesis Methods
4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% can be synthesized in two steps. The first step involves the reaction of 4-formylthiophene and 3-methoxybenzaldehyde to form 4-(2-formylthiophen-4-yl)-3-methoxybenzaldehyde. This reaction is carried out in aqueous acetic acid at a temperature of 95°C. The second step involves the condensation of 4-(2-formylthiophen-4-yl)-3-methoxybenzaldehyde with anhydrous sodium acetate in acetic acid at a temperature of 110°C. This yields 4-(2-formylthiophen-4-yl)-3-methoxybenzoic acid, 95% (4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95%).
Scientific Research Applications
4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% has been studied for its potential therapeutic effects, as well as its ability to act as a synthetic intermediate in the production of other compounds. In terms of therapeutic effects, 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% has been studied for its potential to inhibit the growth of certain cancer cells. Additionally, 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% has been studied for its potential to act as an antioxidant, as well as its ability to inhibit the growth of certain bacteria. Furthermore, 4-(2-Formylthiophen-4-yl)-3-methoxybenzoic acid, 95% has been studied for its potential to act as a precursor in the synthesis of other compounds, such as 4-formylthiophene and 3-methoxybenzaldehyde.
properties
IUPAC Name |
4-(5-formylthiophen-3-yl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-17-12-5-8(13(15)16)2-3-11(12)9-4-10(6-14)18-7-9/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBUBOPJGKQASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689478 |
Source


|
| Record name | 4-(5-Formylthiophen-3-yl)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-36-2 |
Source


|
| Record name | 4-(5-Formylthiophen-3-yl)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














